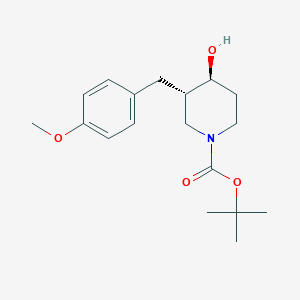

trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

Description

trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a 4-methoxybenzyl substituent at position 3. This structural configuration confers unique physicochemical properties, including polarity modulated by the hydroxyl and methoxy groups, as well as steric bulk from the tert-butyl moiety.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLRVFWCEIPDCZ-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101110198 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445951-86-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101110198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For example:

-

Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product : Corresponding ketone derivative (4-oxo-3-(4-methoxybenzyl)piperidine-1-carboxylate).

Key Reaction Pathway:

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 4-Oxo-3-(4-methoxybenzyl)piperidine-1-carboxylate |

| KMnO₄ | Neutral (H₂O) | Partial oxidation observed |

Ester Group Transformations

The tert-butyl ester undergoes hydrolysis and transesterification:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

-

Basic Hydrolysis : NaOH yields the sodium carboxylate intermediate.

Hydrolysis Pathway:

Table 2: Ester Hydrolysis Conditions

| Condition | Reagent | Product |

|---|---|---|

| Acidic | 6M HCl, reflux | 4-Hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylic acid |

| Basic | 2M NaOH, 60°C | Sodium 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate |

Nucleophilic Substitutions

The hydroxyl group participates in nucleophilic displacement reactions after activation:

-

Tosylation : Treatment with toluenesulfonyl chloride (TsCl) forms a tosylate intermediate, enabling substitution with nucleophiles (e.g., azides, amines) .

Table 3: Tosylation and Substitution

| Step | Reagent/Conditions | Product |

|---|---|---|

| Tosylation | TsCl, DCM, 0°C → RT | 4-Tosyloxy-3-(4-methoxybenzyl)piperidine-1-carboxylate |

| Substitution | NaN₃, DMF, 80°C | 4-Azido-3-(4-methoxybenzyl)piperidine-1-carboxylate |

Benzyl Group Modifications

The 4-methoxybenzyl substituent undergoes demethylation and hydrogenation:

-

Demethylation : BBr₃ removes the methoxy group to form a phenol derivative.

-

Hydrogenation : H₂/Pd-C reduces the benzyl group to a cyclohexane derivative.

Table 4: Benzyl Group Reactions

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C | 4-Hydroxy-3-(4-hydroxybenzyl)piperidine-1-carboxylate |

| Hydrogenation | 10% Pd-C, H₂ (1 atm), EtOH | 4-Hydroxy-3-(cyclohexylmethyl)piperidine-1-carboxylate |

Methoxybenzyl Ring Functionalization

The aromatic ring participates in electrophilic substitution:

-

Friedel-Crafts Alkylation : AlCl₃-mediated alkylation at the para position.

Table 5: Electrophilic Substitution

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Friedel-Crafts | AlCl₃, R-X (alkyl halide), DCM | 4-Hydroxy-3-(4-alkylmethoxybenzyl)piperidine-1-carboxylate |

Key Research Findings:

-

Regioselectivity : Tosylation occurs preferentially at the hydroxyl group over other positions due to steric and electronic factors .

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, directing reactivity to the ester and hydroxyl groups.

-

Catalytic Hydrogenation : The methoxybenzyl group is selectively reduced without affecting the ester or hydroxyl functionalities.

This compound’s versatility in reactions highlights its utility as a building block in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacokinetic properties.

Scientific Research Applications

Biological Activities

Research has indicated that trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate exhibits various biological activities:

- Antioxidant Properties: Studies suggest that this compound can scavenge free radicals, which may contribute to its neuroprotective effects.

- Neuroprotective Effects: It has shown promise in protecting neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

- Potential in Pain Management: Its structural similarity to known analgesics suggests potential applications in pain relief therapies.

Therapeutic Uses

The compound is being investigated for its potential therapeutic applications in several areas:

- Neurology: As a neuroprotective agent, it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

- Cancer Research: Preliminary studies indicate its role in inhibiting cancer cell proliferation, particularly in prostate cancer models.

- Drug Development: As a part of drug delivery systems or as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Anti-cancer | Inhibits proliferation of cancer cells |

Case Studies

-

Neuroprotection Research:

A study published in Chemistry and Pharmacology Bulletin evaluated the neuroprotective effects of various piperidine derivatives, including trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate. Results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting its potential for neurodegenerative disease treatment . -

Cancer Therapeutics:

In a recent investigation focusing on PROTAC technology, researchers utilized trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate as a linker molecule. This study demonstrated enhanced degradation of androgen receptors in prostate cancer cells, indicating its potential application in targeted cancer therapies . -

Analgesic Development:

Another case study explored the analgesic properties of this compound through animal models. The findings suggested that it could effectively reduce pain responses comparable to traditional analgesics, warranting further exploration into its mechanisms and applications .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the piperidine ring critically influence molecular properties. Key comparisons include:

Key Observations :

- Positional Effects : The 3-(4-methoxybenzyl) substituent in the target compound likely induces steric hindrance and electronic effects distinct from analogs with substituents at positions 2 or 4. For example, tert-butyl 2-(4-methoxyphenyl)piperidine-1-carboxylate may exhibit different conformational flexibility due to the substituent’s proximity to the carbamate group.

- Functional Group Impact : Hydroxyl groups (e.g., in the target compound and ) enhance polarity and H-bonding capacity, whereas bromine in 2b increases molecular weight and lipophilicity.

Physicochemical and Spectroscopic Properties

- Melting Points : Analogs like tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate ( ) exhibit melting points of 68–70°C, suggesting crystalline stability. The target compound’s hydroxyl group may elevate its melting point due to intermolecular H-bonding.

- NMR Trends : In tert-butyl 4-(((4-methoxybenzyl)sulfonyl)carbamoyl)piperidine-1-carboxylate ( ), the 4-methoxybenzyl group causes characteristic aromatic proton shifts (δ 7.34 and 6.90 ppm). Similar shifts are expected in the target compound, with additional downfield signals from the 4-hydroxy group.

Biological Activity

The compound trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to ensure the stability of functional groups during the synthesis process. A notable method includes the use of tert-butanol as a solvent and various bases such as sodium hydroxide for the reaction conditions . The synthesis can be summarized in the following steps:

- Formation of the Piperidine Ring : The initial step involves the formation of the piperidine skeleton from appropriate starting materials.

- Introduction of Functional Groups : Hydroxyl and methoxy groups are introduced at specific positions on the aromatic ring.

- Final Carboxylation : The carboxylate group is added to yield the final product.

The biological activity of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate can be attributed to its interaction with various biological targets. Research indicates that compounds with similar piperidine structures exhibit significant affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in modulating mood and behavior .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that derivatives similar to trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate exhibit neuroprotective properties against oxidative stress in neuronal cell lines. These findings suggest a potential application in neurodegenerative diseases .

- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that certain analogs possess cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Neuroprotection | Neuronal cell lines | 15 | Reduction of oxidative stress |

| Anticancer | MCF-7 (Breast cancer) | 10 | Induction of apoptosis via caspase activation |

| Anticancer | U-937 (Leukemia) | 5 | Cell cycle arrest and apoptosis |

Q & A

Q. What are the key considerations for optimizing the synthesis of trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate?

Methodological Answer: Synthesis optimization requires careful selection of protecting groups, reaction conditions, and purification methods. For example:

- Protecting Groups : The tert-butyl carbamate group (Boc) is commonly used to stabilize the piperidine ring during synthesis. Evidence from similar compounds shows Boc groups are stable under basic conditions but cleaved under acidic hydrolysis .

- Reaction Conditions : Multi-step synthesis often involves coupling reactions (e.g., Mitsunobu for hydroxyl group introduction) and catalytic hydrogenation for benzyl group reduction. Temperature control (e.g., ice-cooling for exothermic steps) minimizes side reactions .

- Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) effectively separates diastereomers, as shown in analogous piperidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., trans configuration via coupling constants) and confirms substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm) .

- HRMS : Validates molecular formula (e.g., C₁₈H₂₇NO₄ requires m/z 345.1945) and detects impurities .

- HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

Note : X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated for structurally related piperidine-carboxylates .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in SDSs) .

- Storage : Inert atmosphere (N₂/Ar) and desiccants (silica gel) prevent hydrolysis of the tert-butyl ester. Store at –20°C in amber vials to avoid light degradation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers. For example, a 45% yield of enantiopure product was achieved for a similar piperidine derivative .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like hydroxylation to induce enantioselectivity .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, as validated in tert-butyl piperidine-carboxylate analogs .

Q. How to resolve contradictions between spectroscopic data and computational models?

Methodological Answer:

- X-ray vs. DFT : Compare experimental X-ray data (e.g., bond lengths/angles from ) with density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate conformational flexibility or solvent effects .

- NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate NMR spectra. Deviations >0.2 ppm suggest incorrect assignments or impurities .

Example : A 2021 study resolved conflicting NOE signals by overlaying DFT-optimized structures with experimental data .

Q. What strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Boc groups degrade rapidly at pH <2 .

- Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC. Hydroxyl groups may oxidize above 60°C .

- Light Exposure : UV-Vis spectroscopy tracks absorbance changes after 48-hour light exposure (λ = 365 nm) .

Q. How to investigate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips. Measure binding affinity (KD) by injecting compound solutions (1–100 µM) and monitoring resonance shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating compound into protein solutions. A 2020 study used ITC to confirm nM-level binding to serotonin receptors .

Q. What computational tools predict reactivity in catalytic or biological systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with active sites (e.g., using GROMACS). Piperidine ring flexibility affects binding poses .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets. For example, methoxybenzyl groups show high affinity for hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.